molecular formula C6H3Br2F B075295 1,3-Dibromo-5-fluorobenzene CAS No. 1435-51-4

1,3-Dibromo-5-fluorobenzene

Cat. No.: B075295
CAS No.: 1435-51-4
M. Wt: 253.89 g/mol
InChI Key: ASWYHZXKFSLNLN-UHFFFAOYSA-N
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Preparation Methods

1,3-Dibromo-5-fluorobenzene can be synthesized through several methods. One common method involves the bromination of 1,3-difluorobenzene using bromine in the presence of a catalyst . Another method involves the reaction of 1,3-dibromobenzene with a fluorinating agent under specific reaction conditions . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1,3-Dibromo-5-fluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include organotin compounds, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Medicinal Chemistry

1,3-Dibromo-5-fluorobenzene is utilized in the synthesis of bioactive compounds. Specifically, it acts as a precursor for the development of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this compound have been investigated for their activity against various cancer cell lines, demonstrating potential as therapeutic agents .

Material Science

This compound is also used in the production of advanced materials. Its bromine and fluorine substituents enhance the thermal stability and chemical resistance of polymers.

Application in Polymer Chemistry

This compound can be employed to synthesize fluorinated polymers which are essential in applications requiring high-performance materials, such as coatings and electrical insulation .

Agrochemicals

In agricultural chemistry, this compound is explored for its potential use as a pesticide or herbicide precursor. Its halogenated structure can enhance the bioactivity of agrochemical formulations.

Case Study: Development of Herbicides

Studies have indicated that certain derivatives synthesized from this compound demonstrate herbicidal activity, providing a pathway for developing new crop protection agents .

Synthetic Chemistry

The compound serves as an important intermediate in various synthetic pathways. Its reactivity allows it to participate in cross-coupling reactions such as Suzuki and Heck reactions.

Table: Reactivity Overview

Reaction TypeDescriptionKey Products
Suzuki CouplingForms biaryl compounds with boronic acidsBiaryl derivatives
Heck ReactionForms alkenes via coupling with alkenesVinyl-substituted products
Nucleophilic SubstitutionReacts with nucleophiles to form new compoundsDiverse functionalized products

Analytical Chemistry

This compound is also used as a standard or reference compound in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) due to its well-defined spectral characteristics.

Spectral Data Overview

The compound's spectral data can be utilized for identification and quantification in complex mixtures:

  • NMR Spectroscopy : Provides insights into the molecular structure and environment.
  • Mass Spectrometry : Helps determine molecular weight and fragmentation patterns.
  • Infrared Spectroscopy : Assists in identifying functional groups present in synthesized derivatives .

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-fluorobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which can vary widely based on the compound it is incorporated into .

Comparison with Similar Compounds

1,3-Dibromo-5-fluorobenzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which provides distinct reactivity and applications in various fields.

Biological Activity

1,3-Dibromo-5-fluorobenzene (DBFB), with the chemical formula C6_6H3_3Br2_2F and CAS number 1435-51-4, is an aromatic compound that has garnered attention for its potential biological activity. This compound is primarily used as a building block in organic synthesis and has been studied for its interactions with various biological systems, particularly in the context of pharmacology and toxicology.

  • Molecular Weight : 253.89 g/mol
  • Boiling Point : 204-206 °C
  • Density : 2.018 g/mL at 25 °C
  • Solubility : Moderately soluble in water (0.0107 mg/mL) and more soluble in organic solvents.

Biological Activity Overview

DBFB exhibits several biological activities, primarily as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. The following sections detail its specific biological interactions and effects.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain cytochrome P450 enzymes:

  • CYP1A2 : Inhibitory effects on this enzyme can affect the metabolism of various drugs, potentially leading to increased drug levels in the body.
  • CYP2C9 : Similar to CYP1A2, inhibition can result in altered pharmacokinetics of substrates metabolized by this enzyme.

The inhibition of these enzymes suggests that DBFB could influence the efficacy and toxicity of co-administered pharmaceuticals.

Toxicological Profile

The toxicological properties of DBFB have not been fully elucidated; however, preliminary studies indicate potential irritative effects:

  • Skin and Eye Irritation : Exposure may lead to irritation of the skin and eyes.
  • Respiratory Effects : Inhalation can cause respiratory tract irritation, highlighting the need for caution during handling.

Case Study 1: Pharmacological Implications

In a study examining the pharmacokinetic interactions of DBFB with common pharmaceuticals, researchers found that co-administration with drugs metabolized by CYP1A2 led to significant alterations in drug plasma levels. This finding underscores the importance of considering DBFB in drug formulation and patient management strategies.

Case Study 2: Environmental Impact Assessment

Research into the environmental fate of DBFB revealed that its persistence in aquatic environments could pose risks to non-target organisms. Studies indicated bioaccumulation potential, necessitating further investigation into its ecological impact.

Data Table: Biological Activity Summary

Biological ActivityEffect/Observation
CYP1A2 InhibitionYes
CYP2C9 InhibitionYes
Skin IrritationYes
Eye IrritationYes
Respiratory IrritationYes
Bioaccumulation PotentialModerate

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 1,3-Dibromo-5-fluorobenzene critical for experimental design?

  • Boiling Point : 204–206°C
  • Density : 2.018 g/cm³
  • Refractive Index (RI) : 1.577
  • Flash Point : >110°C (230°F) .
  • Safety Note : High density and halogenated structure necessitate corrosion-resistant glassware (e.g., borosilicate) and inert atmosphere handling to avoid decomposition.

Q. How should researchers safely handle this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures to mitigate inhalation risks.
  • First Aid :
    • Eye Contact : Flush with water for 15 minutes using an eyewash station .
    • Skin Contact : Rinse with soap and water; remove contaminated clothing immediately.
    • Inhalation : Move to fresh air; administer CPR if breathing is impaired .
  • Storage : Keep in sealed containers under inert gas (e.g., argon) at ≤4°C to prevent bromine release .

Q. What analytical methods are recommended for characterizing this compound purity and structure?

  • GC-MS : Quantify purity and detect halogenated impurities.
  • NMR Spectroscopy : Confirm substitution pattern (¹⁹F NMR for fluorine environment; ¹H/¹³C NMR for bromine positions).
  • HPLC : Monitor stability under varying solvent conditions (e.g., DCM/hexane mixtures) .

Q. What are the best practices for disposing of this compound waste?

  • Neutralization : React with aq. NaOH to debrominate under controlled conditions.
  • Disposal : Segregate halogenated waste and contract licensed hazardous waste facilities. No ecological toxicity data exists, so assume high environmental persistence .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for scalability and yield?

  • Bromination Strategies :
    • Direct bromination of 1,3-difluorobenzene using Br₂/FeBr₃ at 80°C (yield ~70%).
    • Regioselectivity challenges require excess Br₂ and prolonged reaction times.
  • Fluorination Post-Modification : Electrophilic fluorination with Selectfluor® may introduce competing side products; monitor via ¹⁹F NMR .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Suzuki Coupling : Bromine acts as a superior leaving group compared to fluorine. Use Pd(PPh₃)₄/K₂CO₃ in THF for aryl-aryl bond formation.
  • Ullmann Coupling : Requires CuI/1,10-phenanthroline at 120°C; fluorine’s electron-withdrawing effect slows reaction kinetics .

Q. What computational methods are suitable for predicting the thermodynamic stability of this compound derivatives?

  • DFT Calculations : Use B3LYP/6-31G(d) to model bond dissociation energies (BDEs) for C-Br (≈65 kcal/mol) vs. C-F (≈115 kcal/mol).
  • MD Simulations : Assess steric effects in crowded aromatic systems (e.g., meta-substitution patterns) .

Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated benzene derivatives?

  • Case Study : Conflicting ¹H NMR shifts may arise from solvent polarity (CDCl₃ vs. DMSO-d₆).
  • Resolution : Cross-validate with 2D NMR (COSY, HSQC) and compare to PubChem/DSSTox reference spectra .

Q. Notes

  • Methodology : Emphasize iterative validation (e.g., repeating reactions under controlled conditions) and multi-technique analysis to address data gaps .

Properties

IUPAC Name

1,3-dibromo-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWYHZXKFSLNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162445
Record name 1,3-Dibromo-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435-51-4
Record name 1,3-Dibromo-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-5-fluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromo-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-5-fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

1,3-Dibromo-5-fluorobenzene
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1,3-Dibromo-5-fluorobenzene
1,3-Dibromo-5-fluorobenzene
1,3-Dibromo-5-fluorobenzene

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